9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine
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Description
The compound “9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine” belongs to a class of compounds known as triazolothiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional representations .
Synthesis Analysis
The synthesis of such compounds involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . In some cases, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This results in a hybrid nucleus that has wide-ranging applications as synthetic intermediates and promising pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can lead to the formation of two regioisomers . For instance, the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles may lead to the formation of two regioisomers .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary. For instance, one of the compounds in this class has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Future Directions
The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction . The potential of further synthetic application of the library members for medicinally oriented synthesis has also been shown .
Properties
IUPAC Name |
9-methyl-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-22-9-18-13-14(22)16-8-17-15(13)24-6-4-23(5-7-24)12-3-2-11-20-19-10-25(11)21-12/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVPOHZLJFOHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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